molecular formula C12H7ClN2O B2854833 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-57-0

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2854833
CAS No.: 52333-57-0
M. Wt: 230.65
InChI Key: RYRAJRRCSPZYGJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The presence of both oxazole and pyridine rings in its structure contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of 2-aminopyridine derivatives with appropriate chlorophenyl-substituted reagents. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it can inhibit the activity of bacterial enzymes, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
  • 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine
  • 2-(2-Methylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the 2-chlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRAJRRCSPZYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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